molecular formula C7H5N3O2 B1294632 4-Nitro-1H-indazole CAS No. 2942-40-7

4-Nitro-1H-indazole

Cat. No. B1294632
CAS RN: 2942-40-7
M. Wt: 163.13 g/mol
InChI Key: WBTVZVUYPVQEIF-UHFFFAOYSA-N
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Description

4-Nitro-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring, and the nitro group at the 4-position of 1H-indazole indicates the presence of a nitro functional group (–NO2) attached to the fourth carbon of the indazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through several methods. One approach involves the 1,3-dipolar cycloaddition of nitroolefins with sodium azide, which has been facilitated by p-toluenesulfonic acid (p-TsOH) to produce 4-aryl-NH-1,2,3-triazoles . Another method includes the transformation of N-tosylhydrazones and nitroaromatic compounds under transition-metal-free conditions, which has been successfully applied to the formal synthesis of bioactive compounds . Additionally, a synthesis route for 4-(benzyloxy)-1H-indazole has been reported, starting from 2-methyl-3-nitrophenol and proceeding through a five-step reaction sequence with a high overall yield .

Molecular Structure Analysis

The molecular structure of 4-nitro-1H-indazole derivatives has been studied through various techniques. For instance, the crystal and molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole was determined using single-crystal X-ray analysis, revealing that it crystallizes in the triclinic space group with two independent molecules in the asymmetric unit . Similarly, the structure of 1-methyl-5-nitro-3-phenyl-1H-indazole was analyzed, showing that the indazole ring system and the nitro group are nearly coplanar, and the molecules are linked in the crystal by hydrogen bonds and π–π stacking, forming a three-dimensional structure .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions due to their reactive sites. The 1,3-dipolar cycloaddition reaction is a key method for constructing indazole rings, as demonstrated by the synthesis of 1-substituted-1H-indazoles through the cycloaddition of nitrile imines and benzyne . The presence of a nitro group in 4-nitro-1H-indazole can also influence its reactivity, as seen in the inhibitory effects of 7-substituted-indazoles toward nitric oxide synthases, where the nitro group plays a crucial role in the biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitro-1H-indazole derivatives are influenced by their molecular structure. For example, the introduction of substituents on the indazole ring can affect the compound's density, melting point, and sensitivity to impact . The nitro group contributes to the energetic properties of the compound, making it relevant for the design of energetic materials with promising detonation performance . The study of these properties is essential for the development of new materials and pharmaceuticals based on the indazole scaffold.

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

4-Nitro-1H-indazole belongs to the class of indazole derivatives, a significant category of heterocyclic compounds. These derivatives are known for their diverse biological activities, including antibacterial, anticancer, antioxidant, anti-inflammatory, and antiviral properties. The synthesis and study of indazoles have been a focal point in organic chemistry due to their potential in medicinal applications, leading to the development of new therapeutic agents (Ali, Dar, Pradhan, & Farooqui, 2013; Denya, Malan, & Joubert, 2018).

High-Energy Materials

Research on high-energy density materials (HEDMs) has explored the thermolysis and applications of compounds similar to 4-Nitro-1H-indazole, emphasizing their potential in energetic material formulations due to their reduced sensitivity, better thermal stability, and high performance. These properties make such compounds suitable for various applications, including military and space propulsion systems (Hanafi, Trache, Abdous, Bensalem, & Mezroua, 2019).

Corrosion Inhibitors

Indazole derivatives, including those similar to 4-Nitro-1H-indazole, have been investigated for their application as corrosion inhibitors for metals. These compounds offer promising solutions for protecting metal surfaces against corrosion, highlighting the versatility of indazole derivatives beyond pharmaceutical applications. Their effectiveness is attributed to their ability to form stable complexes with metal ions, providing a protective layer against corrosive environments (Walker, 1976; Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).

Proton-Conducting Polymeric Membranes

Recent studies have shown that 1,2,4-triazole and its derivatives, including those structurally related to 4-Nitro-1H-indazole, are promising materials for developing proton-conducting membranes for fuel cells. These compounds enhance membrane properties such as thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions, making them suitable for high-temperature applications (Prozorova & Pozdnyakov, 2023).

Antitumor Agents

The indazole scaffold is crucial in the development of antitumor agents. Indazole derivatives have shown significant promise in oncology, with various compounds exhibiting potent anticancer activities. Structural modifications of indazoles have led to the discovery of new leads and clinical drugs, underscoring the importance of this heterocyclic motif in therapeutic applications against cancer (Wan, He, Li, & Tang, 2019).

Safety And Hazards

While specific safety and hazards information for 4-Nitro-1H-indazole was not found in the search results, general safety measures for handling chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

While specific future directions for 4-Nitro-1H-indazole were not found in the search results, indazoles are one of the top investigated molecules in medicinal research . They are important building blocks for many bioactive natural products and commercially available drugs . Therefore, it can be expected that research on indazoles, including 4-Nitro-1H-indazole, will continue to be a significant area of interest in the field of medicinal chemistry.

properties

IUPAC Name

4-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5N3O2/c11-10(12)7-3-1-2-6-5(7)4-8-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTVZVUYPVQEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183637
Record name Indazole, 4-nitro-
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1H-indazole

CAS RN

2942-40-7
Record name 4-Nitro-1H-indazole
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Record name 4-Nitroindazole
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Record name 4-Nitroindazole
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Record name Indazole, 4-nitro-
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Record name 4-nitro-1H-indazole
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Record name 4-NITROINDAZOLE
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Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-3-nitroaniline (2.27 g, 14.91 mmol) in acetic acid (60 mL) was added a solution of sodium nitrite (1.13 g, 1.1 eq.) in water (5 mL). After 2 hours, the deep red solution was poured onto ice/water and the precipitate collected by filtration to yield 4-nitro-1H-indazole (67) (1.98 g, 81%).
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-methyl-3-nitro aniline (200 g, 1.315 moles), acetic acid (8000 ml) was cooled to 15-20° C. and a solution of sodium nitrite (90.6 g, 1.315 moles) in water (200 ml) was slowly added over 30 min. After the addition, the reaction temp. was increased to 25-30° C. and the reaction was stirred at this temp for 2-3 h. Reaction progress was monitored by TLC and after completion of reaction product was filtered and residue was washed with acetic acid (1000 ml). Acetic acid was distilled under vacuum (550 mm of Hg) below 80° C. and water (8000 ml) was added, cooled to 25-30° C. and stirred for 30 min. The slurry was filtered and washed with water (1000 ml). Crude product was dried under heating at 70-80° C. for 2 hours, then was taken in 5% ethyl acetate/n-hexane (100:2000 ml) solution and stirred for 1-1.5 h at ambient temperature. The suspension was filtered and washed with 5% ethyl acetate/n-hexane mixture (25:475 ml). The product obtained was dried under vacuum at below 80° C. for 10-12 h to give 4-nitro-1H-indazole as a brown solid (150 g, 70%): mp: 200-203° C.; 1H NMR (200 MHz, CDCl3) δ 13.4 (br, 1H), 8.6 (s, 1H), 8.2-7.95 (dd, 2H), 7.4 (m, 1H). ESMS m/z 164 (M+1). Purity: 95% (HPLC)
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
8000 mL
Type
reactant
Reaction Step One
Quantity
90.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Alternatively, to a 4-necked 5-L jacketed round bottom flask fitted with a mechanical stirrer and a thermocouple was charged the nitroaniline (100 g, 1.0 equiv.) and acetic acid (2000 mL). The solution was cooled to 14° C. A chilled to ˜1° C. (ice-water bath) solution of sodium nitrite (100 g, 2.2 equiv.) in water (250 mL) was added quickly in one portion. The internal temperature rose from 14° C. to 27.6° C. over 5 min., stayed at this temperature for 5 min. before gradually cooling to 15° C. The mixture was stirred for 24 h after which it was concentrated in vacuo to an approximate volume of 500 mL. The residue was reslurried in water (1800 mL) at ambient temperature for 21 hours. The orange solid was filtered, washed with water (3×250 mL), and dried in a vacuum oven at 70° C. to afford 97.0 g of 4-nitroindazole as a bright orange solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The isomeric mixture of 1-benzyl-4-nitroindazole and 2-benzyl-4-nitroindazole obtained by the benzylation of 4-nitroindazole is reduced with hydrazine and Raney nickel in methanol and subsequently heated with excess sodium hydrogen sulphite in water. The 1-benzyl-4-aminoindazole (m.p. 73°-75° C.) thereby remains undissolved. Upon acidifying the solution, 2-benzyl-4-hydroxyindazole precipitates out and is obtained in the form of colorless crystals; m.p. 172°-174° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-benzyl-4-nitroindazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
K Boujdi, N El Brahmi, S Collet, D Dubreuil… - …, 2022 - thieme-connect.com
A new solvent/ligand-controlled switchable C–H arylation of 1-methyl-4-nitro-1H-indazole catalyzed by Pd(OAc) 2 was achieved. A bidentate ligand in DMA promoted the activation at …
Number of citations: 2 www.thieme-connect.com
I Alkorta, RM Claramunt, J Elguero… - The Journal of …, 2022 - ACS Publications
… of NH-indazoles with formaldehyde, previously reported to yield exclusively 1-CH 2 OH derivatives, gives rise in some cases to 2-CH 2 OH indazoles, as found for 4-nitro-1H-indazole (…
Number of citations: 1 pubs.acs.org
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
The systematic IUPAC name benzo [c] pyrazole is not used in the Ring Index or in Chemical Abstracts and the heterocycle is normally referred to by its trivial name indazole or more …
Number of citations: 92 www.thieme-connect.com
E Lohou, J Sopkova-de Oliveira Santos… - Bioorganic & medicinal …, 2012 - Elsevier
… Methyl-4-nitro-1H-indazole (3a) Starting from the 4-nitro-1H-indazole 1 (0.5 g, 3.1 mmol) and following the general procedure with a purification by flash column chromatography on …
Number of citations: 15 www.sciencedirect.com
K Ebert, M Köckerling, C Mamat - Crystals, 2012 - mdpi.com
Two novel indazole derivatives protected with p-methoxybenzyl group were synthesized and characterized. The crystal and molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-…
Number of citations: 1 www.mdpi.com
S Qian, T He, W Wang, Y He, M Zhang, L Yang… - Bioorganic & Medicinal …, 2016 - Elsevier
… 4-Nitro-1H-indazole 9a (commercially available, CAS: 2942-40-7, 1.4 g, 8.26 mmol) or 6-bromo-4-nitro-1H-indazole 9b (commercially available, CAS: 885518-46-7, 2.0 g, 8.26 mmol) …
Number of citations: 50 www.sciencedirect.com
L Yang, Y Chen, J He, EM Njoya, J Chen, S Liu… - Bioorganic & Medicinal …, 2019 - Elsevier
… Then, 6-bromo-4-nitro-1H-indazole 4 was synthesized from aniline 3 with sodium nitrite and acetic acid according to the reported method, 31 which involved diazotization and …
Number of citations: 41 www.sciencedirect.com
F Seela, AM Jawalekar, H Eickmeier - … Crystallographica Section C …, 2004 - scripts.iucr.org
… The conformation of the related 1-β-D-ribofuranosyl-4-nitro-1H-indazole (II) is even more shifted towards high-anti (χ = −93.7). The glycosylic bond length (N1—C1') of (I) is 1.449 (2) …
Number of citations: 4 scripts.iucr.org
F Seela, X Peng - Nucleosides, Nucleotides and Nucleic Acids, 2004 - Taylor & Francis
… A mixture of dry 4‐nitro‐1H‐indazoleCitation18 (5) (652 mg, 4.0 mmol) and a catalytic … After removal of the solvent, the resulting semi‐solid trimethylsilyl 4‐nitro‐1H‐indazole (6) was …
Number of citations: 5 www.tandfonline.com
C Ouazzani Chahdi, K Boujdi… - Asian Journal of …, 2023 - Wiley Online Library
… We have initiated our investigation using 1‐methyl‐4‐nitro‐1Hindazole 1 as a substrate and benzene as both coupling partner and solvent. As a starting point, the screening of different …
Number of citations: 5 onlinelibrary.wiley.com

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